5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate
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Overview
Description
Cefacetrile, also known as cephacetrile, is a broad-spectrum first-generation cephalosporin antibiotic. It is effective against both gram-positive and gram-negative bacterial infections. This compound is primarily used in veterinary medicine, particularly for the treatment of mastitis in lactating cows .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefacetrile is synthesized by reacting 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . This reaction forms the core structure of the cephalosporin antibiotic.
Industrial Production Methods: The industrial production of cefacetrile involves large-scale synthesis using the same basic reaction. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to maintain the stability and efficacy of the antibiotic.
Chemical Reactions Analysis
Types of Reactions: Cefacetrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in cefacetrile.
Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Cefacetrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of cephalosporin antibiotics.
Biology: Researchers use cefacetrile to study bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: Cefacetrile is used in clinical studies to evaluate its effectiveness in treating various bacterial infections.
Industry: It is used in the development of new veterinary antibiotics and in quality control processes for pharmaceutical production
Mechanism of Action
Cefacetrile exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefazolin: Another first-generation cephalosporin with a similar spectrum of activity.
Cephalexin: A first-generation cephalosporin used for treating a variety of bacterial infections.
Cefadroxil: Similar to cephalexin, it is used for treating infections caused by susceptible bacteria.
Comparison: Cefacetrile is unique in its specific use in veterinary medicine, particularly for treating mastitis in cows. While other first-generation cephalosporins like cefazolin, cephalexin, and cefadroxil are used in human medicine, cefacetrile’s primary application is in the veterinary field .
Properties
IUPAC Name |
3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMAQUWDLIUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860070 |
Source
|
Record name | 3-[(Acetyloxy)methyl]-7-(2-cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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